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molecular formula C5H8N2O B8325633 1-Diazo-2-pentanone

1-Diazo-2-pentanone

Cat. No. B8325633
M. Wt: 112.13 g/mol
InChI Key: DLRGYMDHPDGMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04411911

Procedure details

A 100 ml quantity of diazomethane ether solution (containing 2.8 g of diazomethane) is prepared from 10 g of N-methyl-N-nitrosourea. To the diazomethane ether solution is added dropwise 1.7 g of n-butyl chloride with ice-cooling, and the mixture is thereafter stirred for 30 minutes. Nitrogen gas is passed through the reaction mixture at room temperature to remove the excess of diazomethane therefrom. The ethereal solution is distilled in a vacuum, and the residue is purified by column chromatography (silica gel, developed with chloroform) to give 1.75 g of light yellow oily 1-diazo-2-pentanone (yield 97.8%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
diazomethane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([N:6]=O)[C:3](N)=[O:4].[N+:8](=[CH2:10])=[N-:9].[CH3:11][CH2:12][O:13][CH2:14][CH3:15].[CH2:16](Cl)[CH2:17][CH2:18]C>>[N+:2](=[CH2:1])=[N-:6].[CH3:11][CH2:12][O:13][CH2:14][CH3:15].[N+:8](=[CH:10][C:3](=[O:4])[CH2:16][CH2:17][CH3:18])=[N-:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN(C(=O)N)N=O
Step Two
Name
diazomethane ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C.CCOCC
Name
Quantity
1.7 g
Type
reactant
Smiles
C(CCC)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is thereafter stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
is passed through the reaction mixture at room temperature
CUSTOM
Type
CUSTOM
Details
to remove the excess of diazomethane
DISTILLATION
Type
DISTILLATION
Details
The ethereal solution is distilled in a vacuum
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography (silica gel, developed with chloroform)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=[N-])=C.CCOCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
Name
Type
product
Smiles
[N+](=[N-])=CC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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